8-bromooctanoyl Chloride

Polymer Chemistry Solid-Phase Synthesis Cyclization vs Oligomerization

8-Bromooctanoyl chloride (CAS 73674-09-6) is a bifunctional C8 aliphatic acyl chloride with a terminal bromine atom on the omega carbon (molecular formula C₈H₁₄BrClO, MW 241.55 g/mol). The compound serves as a versatile building block in organic synthesis, polymer chemistry, and bioconjugation, owing to its dual reactive centers: an electrophilic acyl chloride for amidation/esterification and a primary alkyl bromide for nucleophilic displacement or cross-coupling.

Molecular Formula C8H14BrClO
Molecular Weight 241.55 g/mol
CAS No. 73674-09-6
Cat. No. B3193652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromooctanoyl Chloride
CAS73674-09-6
Molecular FormulaC8H14BrClO
Molecular Weight241.55 g/mol
Structural Identifiers
SMILESC(CCCC(=O)Cl)CCCBr
InChIInChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2
InChIKeyJHGJURXAOMDIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromooctanoyl Chloride (CAS 73674-09-6) – Core Characteristics & Procurement-Relevant Profile


8-Bromooctanoyl chloride (CAS 73674-09-6) is a bifunctional C8 aliphatic acyl chloride with a terminal bromine atom on the omega carbon (molecular formula C₈H₁₄BrClO, MW 241.55 g/mol) . The compound serves as a versatile building block in organic synthesis, polymer chemistry, and bioconjugation, owing to its dual reactive centers: an electrophilic acyl chloride for amidation/esterification and a primary alkyl bromide for nucleophilic displacement or cross-coupling . It is typically supplied as a colorless to pale yellow liquid with a purity of ≥98% and is accompanied by batch-specific QC documentation (NMR, HPLC, GC) from major vendors .

Why Generic Substitution of 8-Bromooctanoyl Chloride Fails for Scientific Procurement


The common practice of substituting one ω-bromoalkanoyl chloride for another introduces uncontrolled variability across three critical parameters: (i) chain‑length‑dependent reactivity in ring‑closure and oligomerization reactions, where the eight‑carbon spacer uniquely balances intramolecular cyclization against intermolecular bridging [1]; (ii) physicochemical properties—including lipophilicity (XLogP), density, and boiling point—that deviate non‑linearly with methylene count, directly affecting phase behavior in biphasic syntheses and distillation‑based purification ; and (iii) bifunctional selectivity, as the spatial separation between the acyl chloride and the terminal bromide determines the regiochemical outcome of sequential modifications, with shorter or longer analogs yielding different product distributions in the same protocol [1]. These factors preclude simple interchangeability without re‑optimization of reaction conditions and re‑validation of downstream product performance.

8-Bromooctanoyl Chloride: Comparator-Based Quantitative Differentiation Evidence


Polymer-Supported Lactonization Site-Isolation Advantage Over Shorter- and Longer-Chain Analogues

In a systematic study of ω-bromoalkylcarboxylates on anion-exchange resins, 8-bromo-octanoic acid (the carboxylic acid precursor of 8-bromooctanoyl chloride) was the only chain length that exhibited 'considerable site isolation' on lightly loaded gel-type resins, yielding lactone at levels exceeding predictions based on bicarbonate concentration and effective molarity [1]. By contrast, 4-bromobutyric acid and 5-bromopentanoic acid gave high lactone yields only on macroporous resins, while 6-bromohexanoic acid—the direct shorter analogue—gave mainly oligomers under the same conditions [1]. The unique behavior of the C8 chain is attributed to an optimal balance between chain flexibility (7 rotatable bonds) and spatial reach, minimizing bridging to neighboring sites without sacrificing intramolecular cyclization [1].

Polymer Chemistry Solid-Phase Synthesis Cyclization vs Oligomerization

Physical Property Differentiation: Density and Boiling Point vs 6-Bromohexanoyl Chloride

8-Bromooctanoyl chloride exhibits a lower density (1.325 g/cm³, predicted) compared to 6-bromohexanoyl chloride (1.395 g/mL at 25 °C, experimentally determined) , a difference of 0.070 g/mL (≈5% reduction). The predicted normal boiling point of the C8 compound is 260.7±23.0 °C , substantially higher than the C6 analogue (130 °C at 20 mmHg, lit.) , reflecting the two additional methylene units. These differences affect solvent compatibility, phase separation behavior in aqueous/organic workup, and the temperature window available for distillative purification without thermal degradation.

Physicochemical Characterization Separation Science Process Chemistry

Commercial Purity and Quality-Control Documentation: 98% with Batch-Specific Analytical Traceability

Multiple suppliers offer 8-bromooctanoyl chloride at a standard purity of ≥98% , supported by batch-specific QC reports including NMR, HPLC, and GC data . In contrast, 6-bromohexanoyl chloride—the most common shorter-chain alternative—is typically supplied at 97% purity , and full multi-method analytical characterization is not uniformly bundled with each batch from all vendors. The 1% absolute purity difference, combined with more rigorous documentation, reduces the risk of introducing unidentified impurities into multi-step synthetic sequences.

Quality Assurance Procurement Specifications Analytical Chemistry

Rotatable Bond Flexibility Advantage for PROTAC Linker and Bioconjugate Design

8-Bromooctanoyl chloride possesses 7 rotatable bonds , two more than the 5 rotatable bonds of 6-bromohexanoyl chloride [1]. This increased conformational flexibility, combined with a longer C8 backbone, allows the terminal bromide and the acylated functional group to span a greater distance and access a wider conformational space, which is critical for optimizing ternary complex formation in PROTAC (Proteolysis Targeting Chimera) applications . The compound is commercialized specifically as an aliphatic PROTAC linker building block .

PROTAC Linkers Bioconjugation Conformational Flexibility

Lipophilicity Inversion vs Shorter-Chain Analogues

Despite having a longer alkyl chain, 8-bromooctanoyl chloride (XLogP = 2.3) is slightly less lipophilic than 6-bromohexanoyl chloride (XLogP = 2.5) [1]. This counter‑intuitive inversion arises because the bromine atom is positioned at the ω‑terminus of an eight‑carbon chain, where its electron‑withdrawing effect partially offsets the lipophilicity gained from the additional methylene groups. By contrast, in the C6 analogue the bromine sits on a shorter backbone, resulting in a higher computed logP. This subtle difference modifies the compound’s partitioning behavior in octanol/water systems and its retention characteristics in reverse‑phase chromatography.

Drug Design Lipophilicity Physicochemical Profiling

8-Bromooctanoyl Chloride – Best-Fit Application Scenarios Derived from Quantitative Evidence


Solid-Phase Intramolecular Lactone Synthesis on Gel-Type Resins

In polymer-supported syntheses requiring clean intramolecular cyclization without oligomeric byproducts, 8-bromooctanoyl chloride (used as its carboxylate precursor) is the unique choice among ω-bromoalkanoyl chlorides. Evidence from Hodge et al. demonstrates that C4, C5, C6, and C11 analogues all fail to achieve comparable site isolation on lightly loaded gel-type resins, producing either oligomers or requiring macroporous supports that limit loading capacity [1]. Researchers developing solid-phase macrocyclization protocols should prioritize this C8 compound to maximize lactone yield on standard gel-type polystyrene beads.

PROTAC Linker Synthesis Requiring Extended, Flexible, Moderate-Lipophilicity Spacers

For bifunctional degrader molecules that demand a longer linker than the C6 analogue but with lower lipophilicity, 8-bromooctanoyl chloride offers an optimal profile: 7 rotatable bonds (vs 5 for C6) provide conformational flexibility , while XLogP = 2.3 (vs 2.5 for C6) mitigates excessive hydrophobicity . This combination supports ternary complex formation with targets possessing deep binding pockets while preserving favorable solubility and minimizing non-specific binding in cellular assays.

Acylation-Then-Displacement Bifunctional Modification Sequences

The C8 spacer between the acyl chloride and the terminal bromide provides sufficient separation to enable sequential orthogonal functionalization: first, the acyl chloride reacts with an amine or alcohol nucleophile to form an amide or ester; second, the distal bromide undergoes Sₙ2 displacement with thiolates, azide, or other nucleophiles to introduce a second functionality . Compared to the C6 analogue, the additional two methylene units reduce steric interference between the two reactive sites and increase the hydrodynamic radius of the resulting conjugate.

Process Chemistry Where Distillative Purification and Phase Separation Are Critical

The higher boiling point (260.7 °C predicted) and lower density (1.325 g/cm³) of 8-bromooctanoyl chloride relative to 6-bromohexanoyl chloride (130 °C/20 mmHg; 1.395 g/mL) offer practical advantages in kilo-lab and pilot-plant settings. The lower density improves phase disengagement during aqueous quench/workup, while the higher boiling point permits atmospheric or mild-vacuum distillation for purification without resorting to high-vacuum equipment, reducing CapEx for scale-up campaigns.

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